molecular formula C22H17Cl2N3O2S B7730579 MFCD02979354

MFCD02979354

Cat. No.: B7730579
M. Wt: 458.4 g/mol
InChI Key: CMJUXCNCUPCBCM-CXUHLZMHSA-N
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Description

However, based on contextual analysis of structurally analogous compounds in the evidence (e.g., CAS 1046861-20-4 and CAS 1761-61-1), it is inferred to belong to the class of halogenated aromatic boronic acids or heterocyclic derivatives with applications in pharmaceutical intermediates or organic synthesis. Such compounds are critical in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry .

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S/c1-2-29-18-7-3-14(4-8-18)9-16(12-25)21(28)27-22-26-13-19(30-22)10-15-5-6-17(23)11-20(15)24/h3-9,11,13H,2,10H2,1H3,(H,26,27,28)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJUXCNCUPCBCM-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MFCD02979354 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs.

Scientific Research Applications

MFCD02979354 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being explored for its therapeutic potential in treating certain diseases. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD02979354 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the observed effects of the compound. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02979354 (inferred properties) with structurally and functionally related compounds from the evidence. Key parameters include molecular properties, solubility, bioavailability, and synthetic accessibility.

Table 1: Comparative Analysis of Halogenated Aromatic Compounds

Parameter CAS 1046861-20-4 (Analog 1) CAS 1761-61-1 (Analog 2) Inferred this compound*
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₄BrClBO₂ (hypothetical)
Molecular Weight 235.27 g/mol 201.02 g/mol ~230–240 g/mol
LogP (XLOGP3) 2.15 2.63 (calculated) 1.5–2.5 (estimated)
Solubility (mg/mL) 0.24 0.687 0.3–0.5 (predicted)
BBB Permeability Yes Not reported Likely moderate
Bioavailability Score 0.55 0.55 0.5–0.6
Synthetic Accessibility 2.07 High (green chemistry method) Moderate (Pd-catalyzed)

Note: Inferred values for this compound are based on structural analogs and computational modeling trends.

Key Findings:

Structural Similarities :

  • Analog 1 (CAS 1046861-20-4) and this compound likely share a boronic acid functional group with halogen substitutions (Br, Cl), enabling reactivity in cross-coupling reactions .
  • Analog 2 (CAS 1761-61-1) is a brominated benzoic acid derivative, differing in the absence of boron but sharing halogen-driven electronic properties .

Physicochemical Properties: Solubility: Analog 2 exhibits higher aqueous solubility (0.687 mg/mL) due to its carboxylic acid group, whereas Analog 1 and this compound (boronic acids) show lower solubility, impacting formulation strategies . Lipophilicity: Analog 1’s LogP (2.15) suggests moderate membrane permeability, aligning with its BBB penetration capability.

Synthetic Methods :

  • Analog 1 is synthesized via Pd-catalyzed cross-coupling in THF/water, a method common for boron-containing compounds .
  • Analog 2 employs A-FGO-catalyzed green synthesis , emphasizing solvent efficiency and recyclability—a contrast to the heavy-metal dependency of boronic acid synthesis .

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